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molecular formula C8H6F3NS B1302004 4-(Trifluoromethyl)thiobenzamide CAS No. 72505-21-6

4-(Trifluoromethyl)thiobenzamide

Cat. No. B1302004
M. Wt: 205.2 g/mol
InChI Key: IPRFNMJROWWFBH-UHFFFAOYSA-N
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Patent
US07241793B2

Procedure details

A solution of α,α,α-trifluoro-p-tolunitrile (603.5 g, 3.53 mol) in dry DMF (2 L) under N2 was heated at 70° C. and the Thioacetamide (505 g, 1.9 eq.) was added. The reaction mixture was treated with HCl gas before 15 minutes and was stirred at 95° C. for 6 hours. This treatment was operated 3 times and the mixture was stirred at rt for 24 hours. After cooling at 0° C., water was added and the residue was extracted with diethyl ether (4*1 L). The organic layer was washed with water (3*1 L), dried over Na2SO4 and then evaporated off. The brownish powder was washed with pentane (3 L) to give the title compound (530.3 g, 2.59 mol) as brown solid in a 73% yield.
Quantity
603.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
505 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1.C(N)(=[S:15])C.Cl.O>CN(C=O)C>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([NH2:10])=[S:15])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
603.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C#N)(F)F
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
505 g
Type
reactant
Smiles
C(C)(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethyl ether (4*1 L)
WASH
Type
WASH
Details
The organic layer was washed with water (3*1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off
WASH
Type
WASH
Details
The brownish powder was washed with pentane (3 L)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C(C(=S)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.59 mol
AMOUNT: MASS 530.3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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